molecular formula C17H13BrN2O3S2 B2635153 methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-91-7

methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2635153
CAS No.: 865197-91-7
M. Wt: 437.33
InChI Key: AWSVXVFWIROOMC-SWCJLUBCSA-N
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Description

Methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative featuring a bromo substituent at position 6, an (E)-configured thiophene acryloyl imino group at position 2, and a methyl acetate moiety. The compound’s structure integrates heterocyclic, aromatic, and ester functionalities, making it a candidate for applications in medicinal chemistry (e.g., as a kinase inhibitor or antimicrobial agent) and materials science. Its stereochemistry ((Z)- and (E)-configurations) and bromine substitution likely influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

methyl 2-[6-bromo-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S2/c1-23-16(22)10-20-13-6-4-11(18)9-14(13)25-17(20)19-15(21)7-5-12-3-2-8-24-12/h2-9H,10H2,1H3/b7-5+,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSVXVFWIROOMC-UXSCQYIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. Key starting materials include 2-amino-6-bromobenzo[d]thiazole and methyl bromoacetate. The synthetic route may involve:

  • Formation of an intermediate by reacting 2-amino-6-bromobenzo[d]thiazole with 3-(thiophen-2-yl)acryloyl chloride in the presence of a base.

  • Subsequent cyclization and imino formation to yield the target compound. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.

Industrial Production Methods: In an industrial setting, scaling up the synthesis involves optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry can enhance production efficiency by maintaining precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can participate in various reactions, including:

  • Oxidation: Can be oxidized under strong oxidizing conditions to form sulfoxides or sulfones.

  • Reduction: Reduction with agents like lithium aluminum hydride can lead to cleavage of certain functional groups.

  • Substitution: Nucleophilic substitution reactions at the bromo site, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or hydrogen peroxide.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Sodium methoxide or other nucleophiles.

Major Products:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Alcohols or amines.

  • Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including compounds similar to methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, exhibit significant antimicrobial properties. For instance, compounds with thiazole and benzothiazole moieties have shown effectiveness against a range of bacterial and fungal strains, suggesting that the compound may possess similar properties due to its structural components .

Anti-inflammatory Properties

Studies have demonstrated that thiazole derivatives have anti-inflammatory effects. This compound could potentially be evaluated for its ability to inhibit inflammatory pathways, which is crucial for developing treatments for chronic inflammatory diseases .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Research into benzothiazole derivatives has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, indicating that this compound may warrant further investigation in this area .

Organic Photovoltaics

Compounds containing thiophene and benzothiazole groups are often studied for their electronic properties, making them suitable candidates for organic photovoltaic applications. The incorporation of this compound into polymer matrices could enhance the efficiency of solar cells by improving charge transport properties .

Sensor Development

The unique electronic properties of thiophene-based compounds make them ideal for sensor applications, particularly in detecting environmental pollutants or biological markers. The potential application of this compound in sensor technology could lead to the development of sensitive and selective detection systems .

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial activity of various benzothiazole derivatives, revealing that compounds with similar structures to this compound showed minimum inhibitory concentrations (MICs) below 100 μg/mL against several bacterial strains, indicating strong antibacterial activity .

Case Study 2: Synthesis and Biological Testing

Another study focused on synthesizing thiazole derivatives and testing their biological activities, finding that certain modifications led to enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This highlights the potential of this compound as a novel therapeutic agent .

Mechanism of Action

The compound's mechanism of action would likely involve interactions with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to participate in binding interactions or chemical transformations within biological systems. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their distinguishing features:

Compound Name (or Identifier) Core Structure Key Substituents Synthesis Method Biological/Functional Relevance Reference
Target Compound Benzo[d]thiazole 6-Bromo, (E)-thiophene acryloyl imino, methyl acetate Multi-step alkylation/acylation Potential kinase inhibition, drug lead
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indole-3-yl, cyanoacetate Three-component reaction Anticancer candidate
6-Acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one (6-AcBTZ) Benzo[d]thiazolone Acetyl, aminopropyl SN2 alkylation SPECT imaging agent
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromobenzyl, thiophen-2-yl Condensation/cyclization Antimicrobial activity
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide Benzo[d]thiazole Methylthio, imino, hydrobromide salt Substitution followed by salt formation Pharmaceutical intermediate

Physicochemical Properties

  • Bromine Substitution : Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, as seen in brominated coumarins () .
  • Stereochemical Stability: The (Z)-imino and (E)-acryloyl groups may introduce steric hindrance, affecting conformational flexibility and binding to biological targets, analogous to stereochemistry-dependent activities in triazolothiadiazoles () .

Biological Activity

Methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Bromine atom : Often enhances the lipophilicity and biological activity of compounds.
  • Thiazole ring : Known for its role in various biological processes.
  • Thiophene group : Associated with anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes .
  • Antioxidant Activity : The presence of thiophene and thiazole moieties may contribute to antioxidant properties, reducing oxidative stress in cells .
  • Anticancer Properties : Some derivatives exhibit cytotoxicity against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

In Vitro Studies

Recent studies have evaluated the compound's activity against various targets:

TargetIC50 (µM)Reference
COX-II0.52
5-Lipoxygenase0.72
Cancer Cell LinesVaries

Case Studies

  • Anti-inflammatory Activity : In a study comparing various COX inhibitors, methyl 2-((Z)-6-bromo...) exhibited significant inhibition of COX-II with an IC50 value lower than that of Celecoxib, suggesting potential as a therapeutic agent for inflammatory diseases .
  • Cytotoxic Effects on Cancer Cells : A series of experiments demonstrated that derivatives of this compound induced apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial dysfunction and caspase activation .

Q & A

Q. Table 1. Key Reaction Conditions for Benzo[d]thiazole Intermediate Synthesis

StepReagents/ConditionsYield (%)Reference
BrominationBr2_2/glacial acetic acid, 16 h85–90
Acylation(E)-3-(thiophen-2-yl)acryloyl chloride, NaOAc, reflux70–75
PurificationEthyl acetate/hexane (3:7), column chromatography95+

Q. Table 2. Spectroscopic Signatures for Stereochemical Confirmation

GroupTechniqueKey DataConfiguration
Imino1H^1H-NMRδ 8.2 ppm (d, J=11J = 11 Hz)Z
Acryloyl1H^1H-NMRδ 6.8–7.1 ppm (d, J=15.5J = 15.5 Hz)E
EsterIR1735 cm1^{-1} (C=O)

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